molecular formula C6H8O2 B1625256 Hexa-4,5-dienoic Acid CAS No. 72038-67-6

Hexa-4,5-dienoic Acid

Cat. No. B1625256
CAS RN: 72038-67-6
M. Wt: 112.13 g/mol
InChI Key: FEXCPDFDTUXECI-UHFFFAOYSA-N
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Description

Hexa-4,5-dienoic Acid, also known as Sorbic Acid, is an organic compound with the molecular formula C6H8O2 . It has a molecular weight of 112.13 . It is a colorless solid that is slightly soluble in water .


Synthesis Analysis

Substituted hexa-3,5-dienoic acid methyl esters were conveniently prepared in one step by 1,2-carbonyl transposition of the corresponding dienones using lead (IV) acetate and boron trifluoride–diethyl ether in benzene at room temperature .


Molecular Structure Analysis

The molecular structure of Hexa-4,5-dienoic Acid is represented by the SMILES string C=C=CCCC(O)=O . It contains a total of 15 bonds, including 7 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Sorbic acid, a natural organic compound used as a food preservative, has the same chemical formula as Hexa-4,5-dienoic Acid . The traditional route to sorbic acid involves condensation of malonic acid and crotonaldehyde .


Physical And Chemical Properties Analysis

Hexa-4,5-dienoic Acid is a solid substance . It has a molecular weight of 112.13 . The InChI key for Hexa-4,5-dienoic Acid is FEXCPDFDTUXECI-UHFFFAOYSA-N .

Safety and Hazards

Hexa-4,5-dienoic Acid is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to GHS classification . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h3H,1,4-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXCPDFDTUXECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456447
Record name Hexa-4,5-dienoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexa-4,5-dienoic Acid

CAS RN

72038-67-6
Record name Hexa-4,5-dienoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexa-4,5-dienoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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